Dihydropterin Oxidase Substrate Affinity: 11-Fold Higher Than 7,8-Dihydrobiopterin
In a direct head-to-head comparison using purified dihydropterin oxidase from Drosophila melanogaster, 7,8-dihydropterin demonstrates a markedly higher substrate affinity than its close analog 7,8-dihydrobiopterin. The Michaelis constant (Km) for 7,8-dihydropterin is 0.11 μM, compared to 1.25 μM for 7,8-dihydrobiopterin [1]. This represents an 11-fold difference in enzyme affinity. The data also includes a comparison to sepiapterin (6-lactoyl-7,8-dihydropterin), which has a Km of 1.80 μM, further illustrating the specificity of the unsubstituted parent scaffold [1].
| Evidence Dimension | Enzyme-substrate affinity (Km) for dihydropterin oxidase |
|---|---|
| Target Compound Data | Km = 0.11 μM |
| Comparator Or Baseline | 7,8-Dihydrobiopterin: Km = 1.25 μM; Sepiapterin (6-lactoyl-7,8-dihydropterin): Km = 1.80 μM |
| Quantified Difference | 11-fold lower Km (higher affinity) for 7,8-dihydropterin vs. 7,8-dihydrobiopterin; 16-fold lower vs. sepiapterin |
| Conditions | Purified dihydropterin oxidase from Drosophila melanogaster, FAD cofactor, molecular oxygen consumption assay |
Why This Matters
This quantifiable affinity difference means 7,8-dihydropterin is the optimal substrate for calibrating dihydropterin oxidase activity assays and for studies probing the enzyme's active site geometry, where analogs with 6-position side chains would yield significantly weaker and non-representative kinetic parameters.
- [1] Unnasch, T. R., & Brown, G. M. (1982). Purification and properties of dihydropterin oxidase from Drosophila melanogaster. Journal of Biological Chemistry, 257(23), 14211-14216. View Source
